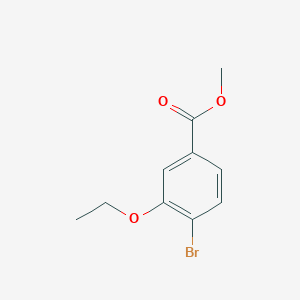

Methyl 4-bromo-3-ethoxybenzoate

Description

Methyl 4-bromo-3-ethoxybenzoate is a brominated aromatic ester with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol. Its structure features a benzoate backbone substituted with a bromine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position, esterified with a methyl group. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science research. Available in quantities of 100 mg and 250 mg (CymitQuimica, Ref: 10-F609893), it is stored under controlled conditions (2–8°C) to ensure stability .

Properties

IUPAC Name |

methyl 4-bromo-3-ethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGQGWFJXDBERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3-ethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Substitution: Formation of new aromatic compounds with various substituents.

Reduction: Formation of 4-bromo-3-ethoxybenzyl alcohol.

Oxidation: Formation of 4-bromo-3-ethoxybenzoic acid.

Scientific Research Applications

Methyl 4-bromo-3-ethoxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-ethoxybenzoate depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Ethyl 3-bromo-4-methylbenzoate) exhibit marginally higher lipophilicity compared to methyl esters, influencing their bioavailability and reactivity in cross-coupling reactions .

- Substituent Positioning : The placement of bromine and alkoxy groups significantly alters electronic effects. For example, the ethoxy group in this compound donates electron density via resonance, whereas a methoxymethyl group (as in Methyl 4-bromo-3-(methoxymethyl)benzoate) introduces steric bulk .

Functional Group Impact

- Ethoxymethyl vs. In contrast, the acetoxymethyl group in Methyl 3-(acetoxymethyl)-4-bromobenzoate introduces polarity, improving aqueous solubility .

- Bromine Positioning : Moving bromine from the 4- to the 3-position (e.g., Ethyl 3-bromo-4-methylbenzoate) alters regioselectivity in Suzuki-Miyaura couplings .

Research and Commercial Availability

- This compound is marketed by CymitQuimica for research-scale synthesis, with pricing available upon inquiry for 100 mg and 250 mg quantities .

- Analogues like Methyl 4-bromo-3-(methoxymethyl)benzoate (GLPBIO, Catalog No. GF08401) are sold as 10 mM solutions for high-throughput screening, emphasizing their role in drug discovery .

Stability and Handling

Biological Activity

Methyl 4-bromo-3-ethoxybenzoate is an aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C10H11BrO3

- Functional Groups :

- Bromo Group : Positioned at the 4th carbon of the benzene ring.

- Ethoxy Group : Attached to the 3rd carbon, contributing to the compound's hydrophobic properties.

This structural arrangement influences its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of 3-ethoxybenzoic acid or its derivatives. Common methods include:

- Bromination Reactions : Utilizing bromine or brominating agents in organic solvents.

- Esterification : Reacting 4-bromo-3-hydroxybenzoic acid with methanol in the presence of acid catalysts.

These synthetic pathways are crucial for obtaining the compound for biological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly its effects on various cancer cell lines. The compound has been shown to:

- Inhibit Cell Proliferation : It exhibits significant cytotoxicity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells, suggesting a potential role in cancer therapy.

- Induce Apoptosis : Mechanistic studies indicate that it may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Enzyme Interaction

This compound has been investigated for its interactions with specific enzymes:

- Lipoxygenase Inhibition : The compound has demonstrated inhibitory effects on lipoxygenase enzymes involved in arachidonic acid metabolism, which is critical in inflammatory responses. This inhibition can influence cellular signaling pathways related to cancer progression.

Case Studies and Research Findings

-

Study on Lung Cancer Cells :

- Researchers treated A549 cells with varying concentrations of this compound.

- Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use.

-

Mechanistic Insights :

- Further investigations revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating a shift towards apoptosis.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| Methyl 2-bromo-5-methoxybenzoate | Methoxy group instead of ethoxy | Different reactivity due to methoxy group |

| Methyl 3-bromo-4-ethoxybenzoate | Ethoxy group at a different position | Variation in enzyme interaction |

| Methyl 3-bromo-5-isobutoxybenzoate | Isobutoxy group | Distinct steric effects influencing biological activity |

This table illustrates how variations in structure can lead to differences in biological effects, emphasizing the importance of this compound as a candidate for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.